N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide is an organic compound with a complex structure that includes a benzofuran ring, a chlorobenzoyl group, and a pentanamide chain
Properties
Molecular Formula |
C20H18ClNO3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-8-17(23)22-18-15-6-4-5-7-16(15)25-20(18)19(24)13-9-11-14(21)12-10-13/h4-7,9-12H,2-3,8H2,1H3,(H,22,23) |
InChI Key |
QEUWCXDCZIPCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate acyl chloride to form the benzofuran ring. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride. Finally, the pentanamide chain is attached via an amidation reaction with pentanoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The chlorobenzoyl group can be reduced to a chlorobenzyl group.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chlorobenzyl derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide
- N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide is unique due to its specific combination of a benzofuran ring, chlorobenzoyl group, and pentanamide chain. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
